molecular formula C18H24N2O3 B2881371 Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate CAS No. 2411300-44-0

Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate

Cat. No.: B2881371
CAS No.: 2411300-44-0
M. Wt: 316.401
InChI Key: MZWSFEAYWUZVCA-UHFFFAOYSA-N
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Description

“Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate” is an organic compound. It is a derivative of N-Boc piperazine . The molecule features a tert-butyl group attached to a carbamate substituent .


Synthesis Analysis

The synthesis of such compounds often involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .

Properties

IUPAC Name

tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-6-10-16(21)19-13-15(14-11-8-7-9-12-14)20(5)17(22)23-18(2,3)4/h7-9,11-12,15H,13H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWSFEAYWUZVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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